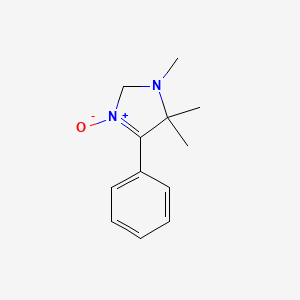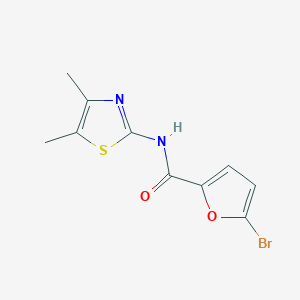
3-phenyl-N-2-quinolinylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-N-2-quinolinylpropanamide, also known as QPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. QPA belongs to the class of compounds known as amides and is synthesized through a multi-step process involving the reaction of 2-quinolinecarboxylic acid with phenylmagnesium bromide, followed by the addition of propionyl chloride. In
作用机制
The mechanism of action of 3-phenyl-N-2-quinolinylpropanamide is complex and involves multiple targets within the endocannabinoid system. 3-phenyl-N-2-quinolinylpropanamide acts as a negative allosteric modulator of the CB1 receptor, which means that it binds to a different site on the receptor than the endocannabinoid ligands and reduces the activity of the receptor. This results in a decrease in the activity of the endocannabinoid system, which can have a wide range of effects on physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-phenyl-N-2-quinolinylpropanamide are still being studied, but current research suggests that it may have potential applications in a wide range of areas, including pain management, mood regulation, and appetite control. 3-phenyl-N-2-quinolinylpropanamide has been shown to reduce pain sensation in animal models, and may have potential applications in the treatment of chronic pain conditions. It has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential applications in the treatment of mood disorders. Additionally, 3-phenyl-N-2-quinolinylpropanamide has been shown to reduce food intake in animal models, suggesting that it may have potential applications in the treatment of obesity.
实验室实验的优点和局限性
One of the main advantages of 3-phenyl-N-2-quinolinylpropanamide for lab experiments is its specificity for the CB1 receptor. Unlike other compounds that modulate the endocannabinoid system, 3-phenyl-N-2-quinolinylpropanamide does not have significant activity at other receptors, which makes it a useful tool for studying the specific effects of CB1 receptor modulation. However, one of the limitations of 3-phenyl-N-2-quinolinylpropanamide is its low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
未来方向
There are many potential future directions for research on 3-phenyl-N-2-quinolinylpropanamide. One area of interest is the development of more efficient synthesis methods that can increase the yield of 3-phenyl-N-2-quinolinylpropanamide and reduce the overall cost of production. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-phenyl-N-2-quinolinylpropanamide, and to identify potential applications in areas such as pain management, mood regulation, and appetite control. Finally, there is a need for more research on the potential limitations and side effects of 3-phenyl-N-2-quinolinylpropanamide, in order to fully understand its safety and efficacy.
合成方法
The synthesis of 3-phenyl-N-2-quinolinylpropanamide involves the reaction of 2-quinolinecarboxylic acid with phenylmagnesium bromide, followed by the addition of propionyl chloride. The reaction is carried out under anhydrous conditions and requires careful temperature control. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The yield of 3-phenyl-N-2-quinolinylpropanamide can vary depending on the reaction conditions, but typically ranges from 50-70%.
科学研究应用
3-phenyl-N-2-quinolinylpropanamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its role as a modulator of the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that plays a key role in regulating a wide range of physiological processes, including pain sensation, mood, and appetite. 3-phenyl-N-2-quinolinylpropanamide has been shown to modulate the activity of the endocannabinoid system by acting as a negative allosteric modulator of the CB1 receptor, which is one of the primary receptors involved in the endocannabinoid system.
属性
IUPAC Name |
3-phenyl-N-quinolin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c21-18(13-10-14-6-2-1-3-7-14)20-17-12-11-15-8-4-5-9-16(15)19-17/h1-9,11-12H,10,13H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISDNTODXZLCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-quinolin-2-ylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5754694.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5754698.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5754718.png)
![1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5754722.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5754734.png)
![4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5754738.png)
